Compound Description: The paper discusses a series of 2,4-pyrimidinediamines with potential applications in treating neoplastic diseases, inflammatory disorders, and immune system issues. These compounds are characterized by their pyrimidinediamine core and various substitutions at specific positions. The paper explores structure-activity relationships and identifies specific substitutions contributing to desired biological activity.
Relevance: While 2,4-pyrimidinediamines do not directly share the core structure of N-{5-[(dimethylamino)carbonyl]-4-methyl-1,3-thiazol-2-yl}-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide, both compound classes belong to the broader category of nitrogen-containing heterocyclic compounds. These compounds often exhibit diverse biological activities, making their exploration for various therapeutic purposes relevant.
Compound Description: This compound is a selective orexin-1 receptor (OX1R) antagonist. It effectively crosses the blood-brain barrier and occupies OX1Rs in the rat brain at lower doses than other standard OX1R antagonists. Compound 56 has shown potential in attenuating stress-induced hyperarousal without inducing hypnotic effects, making it a possible therapeutic agent for treating psychiatric disorders associated with stress.
Relevance: Similar to N-{5-[(dimethylamino)carbonyl]-4-methyl-1,3-thiazol-2-yl}-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide, Compound 56 contains a pyrimidine ring system. The presence of this structural feature suggests potential overlap in chemical properties and possible biological activity, even though their core structures differ.
Compound Description: This compound acts as a selective OX2R antagonist. It promotes sleep by decreasing latency to sleep and increasing both non-rapid eye movement and rapid eye movement sleep duration. JNJ-10397049's sleep-promoting effects are thought to be mediated by the deactivation of the histaminergic system.
Relevance: Like N-{5-[(dimethylamino)carbonyl]-4-methyl-1,3-thiazol-2-yl}-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide, JNJ-10397049 is a substituted urea derivative. This shared chemical class suggests potential similarities in their reactivity and possible pharmacological properties, despite their distinct core structures.
Compound Description: Almorexant is a dual orexin receptor antagonist, blocking both OX1R and OX2R. This compound exhibits sleep-promoting properties, decreasing the time it takes to fall asleep and increasing the duration of both non-rapid eye movement and rapid eye movement sleep. Almorexant's hypnotic effect is attributed to its ability to suppress the activity of both orexin receptors.
Relevance: While Almorexant's structure is significantly different from N-{5-[(dimethylamino)carbonyl]-4-methyl-1,3-thiazol-2-yl}-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide, both compounds are classified as amides. This shared functionality hints at potential similarities in their chemical reactivity and possible interactions with biological targets, despite their distinct structures.
Compound Description: This compound is a selective OX1R antagonist. Unlike OX2R antagonists, SB-408124 does not directly promote sleep but has been shown to increase dopamine release in the prefrontal cortex. It can also attenuate the sleep-promoting effects of selective OX2R blockade, suggesting a complex interplay between OX1R and OX2R in sleep regulation.
Relevance: SB-408124 shares a structural similarity with N-{5-[(dimethylamino)carbonyl]-4-methyl-1,3-thiazol-2-yl}-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide by containing both a urea group and a dimethylamino substituent. This commonality, even in different molecular contexts, could lead to potential overlap in their pharmacological profiles and biological target interactions.
Compound Description: This compound is a known cyclin-dependent kinase (CDK) inhibitor, specifically targeting CDK2 and CDK9. It shows a preference for an "inward" conformation when binding to CDK9, which differs from its binding mode with CDK2. This structural information was used to design macrocyclic inhibitors with enhanced selectivity for CDK9 over CDK2 and Aurora kinases.
Relevance: Compound 5 is structurally related to N-{5-[(dimethylamino)carbonyl]-4-methyl-1,3-thiazol-2-yl}-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide due to the presence of a thiazole ring system in both compounds. This common feature suggests potential shared chemical properties and possible biological activities, even though their core structures and overall functionalities differ.
Relevance: Like N-{5-[(dimethylamino)carbonyl]-4-methyl-1,3-thiazol-2-yl}-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide, Compound 44 incorporates a pyrimidine ring within its structure. This shared feature implies potential similarities in their chemical reactivity and potential biological activities despite their distinct core structures and functionalities.
Compound Description: This macrocyclic pyrimidine derivative was developed through extensive modification of Compound 44. It exhibits significantly improved selectivity for CDK9, demonstrating a 60-fold selectivity over CDK2 and 90-fold selectivity over Aurora kinases. Further kinase profiling identified tyrosine-protein kinase Lyn(h) as a potential off-target.
Relevance: While Compound 79's macrocyclic structure differs significantly from N-{5-[(dimethylamino)carbonyl]-4-methyl-1,3-thiazol-2-yl}-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide, both compounds share a pyrimidine ring as a key structural component. This commonality suggests potential overlap in their fundamental chemical properties and possible interactions with biological targets, even though their overall structures and functionalities differ.
Compound Description: This compound represents an alternative macrocyclic pyrimidine design aimed at enhancing CDK9 inhibitory activity. Molecular docking studies showed promising Glide scores, suggesting favorable binding to CDK9. Further synthetic work and biological evaluation are needed to assess its potency and selectivity.
Relevance: Similar to N-{5-[(dimethylamino)carbonyl]-4-methyl-1,3-thiazol-2-yl}-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide, Compound 89 incorporates a pyrimidine ring as a core structural element. This shared feature, despite their differing overall structures and functionalities, indicates a potential for overlapping chemical properties and possible biological activities, prompting further investigation.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.